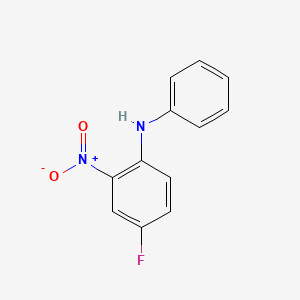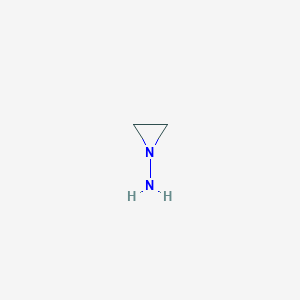
Aziridin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridin-1-amine is an organic compound that features a three-membered ring containing nitrogen. This structure is known as an aziridine ring, which is characterized by significant ring strain due to its small size. This compound is a colorless, volatile liquid that is highly reactive and toxic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aziridin-1-amine can be synthesized through several methods. One common approach involves the reaction of primary amines with alkenes under basic conditions. This method typically requires the formation of a dicationic intermediate, which then undergoes aziridination . Another method involves the use of electrophilic nitrogen sources, such as iminoiodinane or organoazide, to transform alkenes into aziridines .
Industrial Production Methods
Industrially, this compound is produced from aminoethanol via two related routes. The Nippon Shokubai process employs an oxide catalyst and high temperatures to dehydrate aminoethanol. Alternatively, the Wenker synthesis converts aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination .
Analyse Chemischer Reaktionen
Types of Reactions
Aziridin-1-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert this compound to ethylenediamine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products
The major products formed from these reactions include aziridine N-oxides, ethylenediamine, and various amine derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Aziridin-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of aziridin-1-amine involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles such as DNA and proteins, potentially leading to biological effects such as cytotoxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: Another three-membered nitrogen-containing ring, but with a four-membered ring structure.
Ethylene oxide: A three-membered ring containing oxygen instead of nitrogen.
Cyclopropane: A three-membered carbon ring with similar ring strain.
Uniqueness
Aziridin-1-amine is unique due to its nitrogen-containing three-membered ring, which imparts distinct reactivity and potential biological activity. Unlike azetidine, which has a larger ring, this compound’s smaller ring size results in greater ring strain and reactivity. Compared to ethylene oxide and cyclopropane, the presence of nitrogen in this compound allows for different types of chemical interactions and applications .
Eigenschaften
CAS-Nummer |
1721-30-8 |
|---|---|
Molekularformel |
C2H6N2 |
Molekulargewicht |
58.08 g/mol |
IUPAC-Name |
aziridin-1-amine |
InChI |
InChI=1S/C2H6N2/c3-4-1-2-4/h1-3H2 |
InChI-Schlüssel |
RLFFLEZFARXFQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)
![2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole](/img/structure/B14762640.png)

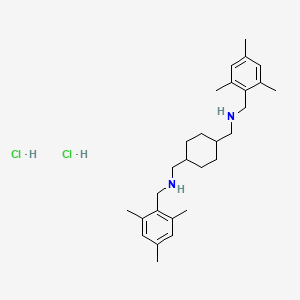
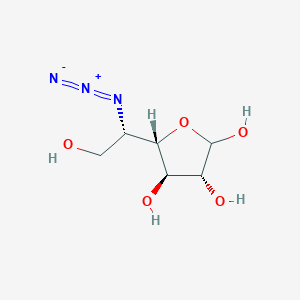
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)


![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
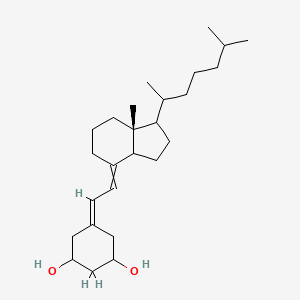
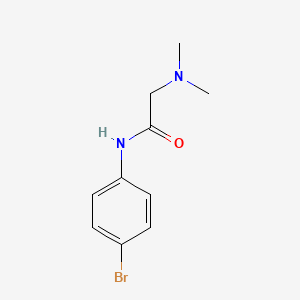
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)

